molecular formula C19H21NO B7479768 N-cyclopentyl-2,2-diphenylacetamide

N-cyclopentyl-2,2-diphenylacetamide

Cat. No. B7479768
M. Wt: 279.4 g/mol
InChI Key: IPLGMFINTYJVAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2,2-diphenylacetamide (CPDA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that can be synthesized using different methods. CPDA is known for its ability to act as an inhibitor for certain enzymes and has been studied for its potential use in drug development.

Mechanism of Action

N-cyclopentyl-2,2-diphenylacetamide acts as an inhibitor for certain enzymes by binding to the active site of the enzyme and preventing its activity. It has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, which is beneficial for the treatment of cancer.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-2,2-diphenylacetamide has various advantages and limitations for lab experiments. One advantage is that it can be synthesized using different methods, which allows for the production of large quantities of the compound. Another advantage is that it has been shown to inhibit the activity of certain enzymes, which makes it a potential candidate for drug development. One limitation is that it can be difficult to purify the compound, which can lead to impurities in the final product. Another limitation is that it can be expensive to synthesize the compound, which can limit its use in certain experiments.

Future Directions

There are various future directions for the study of N-cyclopentyl-2,2-diphenylacetamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to investigate its potential use in the treatment of cancer. Additionally, further studies can be conducted to optimize the synthesis method for this compound, which can lead to the production of higher quality and more cost-effective compounds. Finally, more research can be conducted to investigate the potential applications of this compound in other fields such as agriculture or environmental science.
Conclusion:
This compound (this compound) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized using different methods and has been studied for its potential use in drug development. This compound has been shown to inhibit the activity of certain enzymes and has been investigated for its potential use in the treatment of Alzheimer's disease and cancer. There are various future directions for the study of this compound, including further investigation of its potential applications and optimization of the synthesis method.

Synthesis Methods

N-cyclopentyl-2,2-diphenylacetamide can be synthesized through various methods, including the reaction of cyclopentylamine with 2,2-diphenylacetyl chloride. The reaction takes place in the presence of a suitable solvent and a base. The resulting product is then purified using different techniques such as recrystallization or column chromatography.

Scientific Research Applications

N-cyclopentyl-2,2-diphenylacetamide has been studied for its potential use in drug development due to its ability to inhibit certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

properties

IUPAC Name

N-cyclopentyl-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c21-19(20-17-13-7-8-14-17)18(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLGMFINTYJVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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